![molecular formula C17H10ClF3N2O3S B3038516 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone CAS No. 866131-12-6](/img/structure/B3038516.png)
6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone
Vue d'ensemble
Description
“6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone” is a chemical compound with the molecular formula C17H10ClF3N2O3S and a molecular weight of 414.7861096 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “this compound”, involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridazinone ring, which is substituted with a trifluoromethyl group, a phenyl group, and a 4-chlorophenylsulfonyl group .
Applications De Recherche Scientifique
Herbicidal Activity
6-[(4-Chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone and related pyridazinone compounds have shown significant herbicidal activity. For instance, studies have indicated that these compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. Such properties make them potent herbicides, with some derivatives being effective at very low concentrations (Hilton et al., 1969).
Synthesis for Pharmaceutical and Pesticide Applications
Pyridazinone derivatives, including the one , have a widespread presence in pharmaceuticals and pesticides. These derivatives are used in synthesizing selective COX-2 inhibitors for pain and inflammation treatment and have properties beneficial in treating multiple sclerosis, hypertension, Alzheimer's disease, and other conditions. Additionally, they are being explored as potential inhibitors of vascular intimal hyperplasia and as herbicides (Tsolomiti et al., 2007).
Crystal Structure Analysis
Crystal structure analysis of pyridazinone derivatives is crucial for understanding their chemical behavior and potential applications. For example, a study on a similar derivative demonstrated the importance of molecular orientation and hydrogen bonding in determining the compound's properties, which can be crucial for designing drugs and agrochemicals (Daoui et al., 2021).
Anticonvulsant Properties
Some pyridazinone derivatives have been studied for their anticonvulsant properties. Research has shown that specific substitutions on the phenyl ring can significantly enhance anticonvulsant activity, which is pivotal for developing new treatments for epilepsy and related disorders (Xu et al., 1991).
Oil Improvement Applications
Pyridazinone derivatives are also being investigated for their potential in improving base oil properties. They have shown promise as antioxidants and corrosion inhibitors, which could have significant implications for industrial applications (Nessim, 2017).
Fungicidal and Genotoxic Activities
The fungicidal and genotoxic activities of pyridazinone derivatives have been explored, with some derivatives displaying considerable effectiveness. Such research is vital for developing new fungicides and understanding their potential environmental and health impacts (Carmellino et al., 1993).
Propriétés
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-2-phenyl-5-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O3S/c18-11-6-8-13(9-7-11)27(25,26)16-14(17(19,20)21)10-15(24)23(22-16)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPALXJUMAOWXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



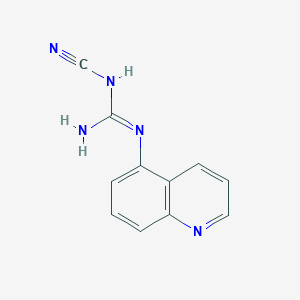
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B3038434.png)
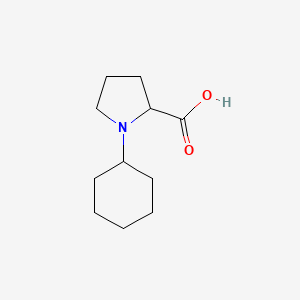

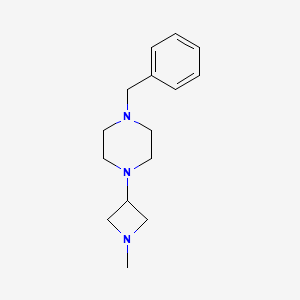

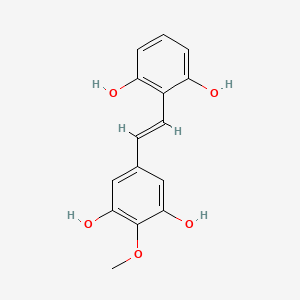
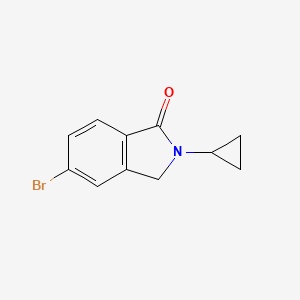
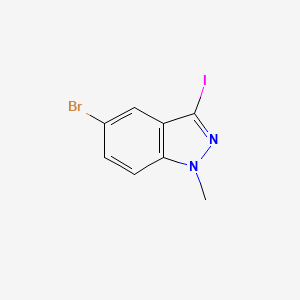
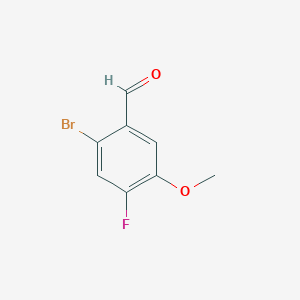
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038447.png)
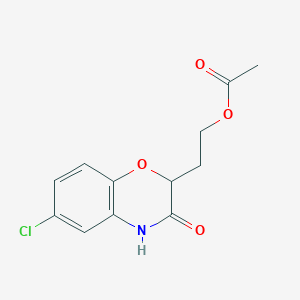
![(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B3038452.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3038456.png)